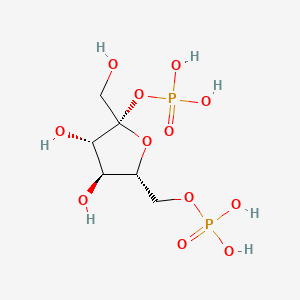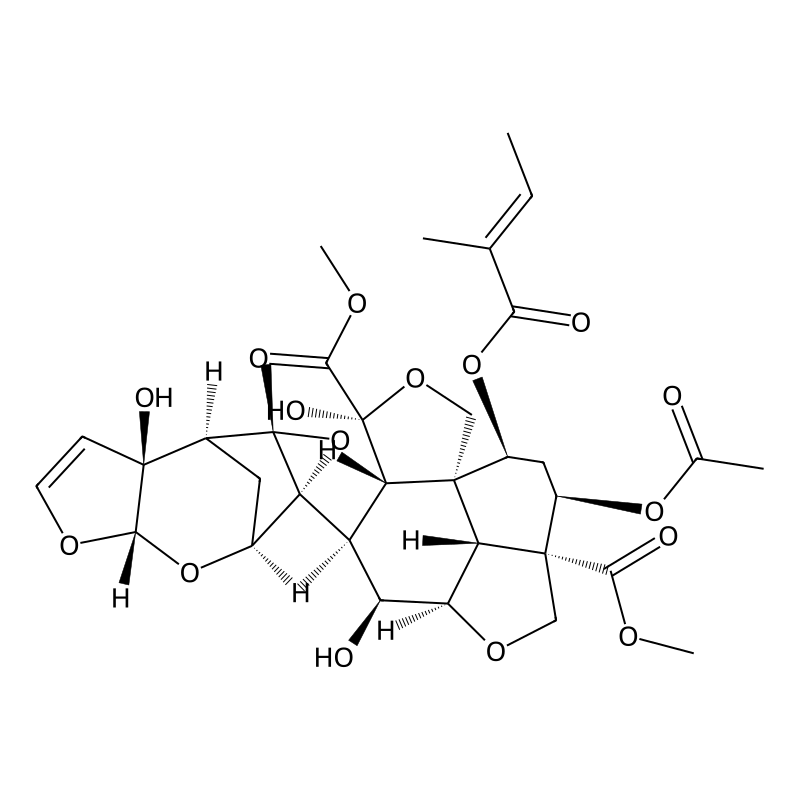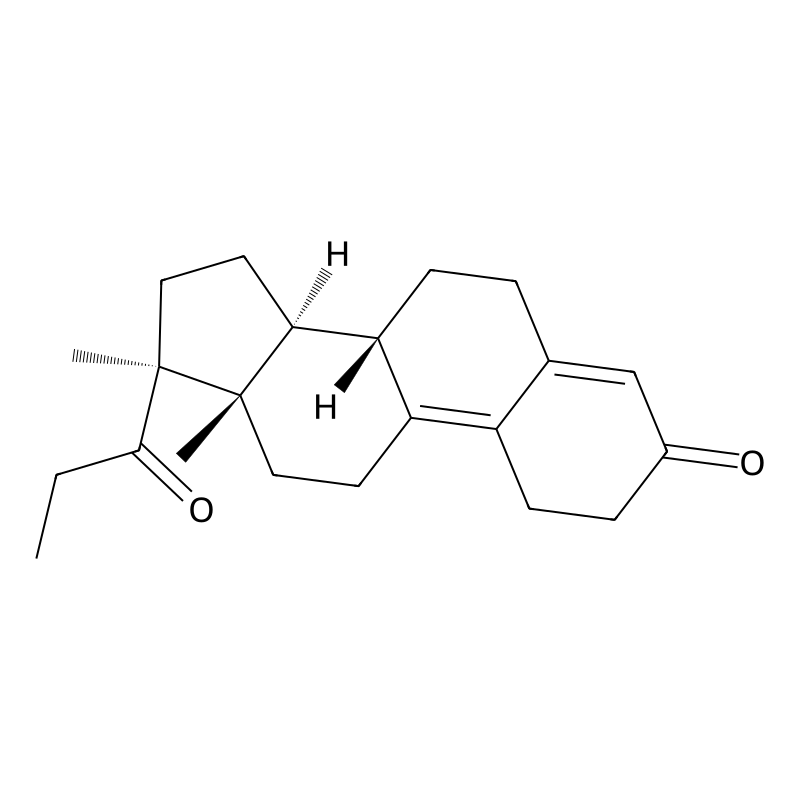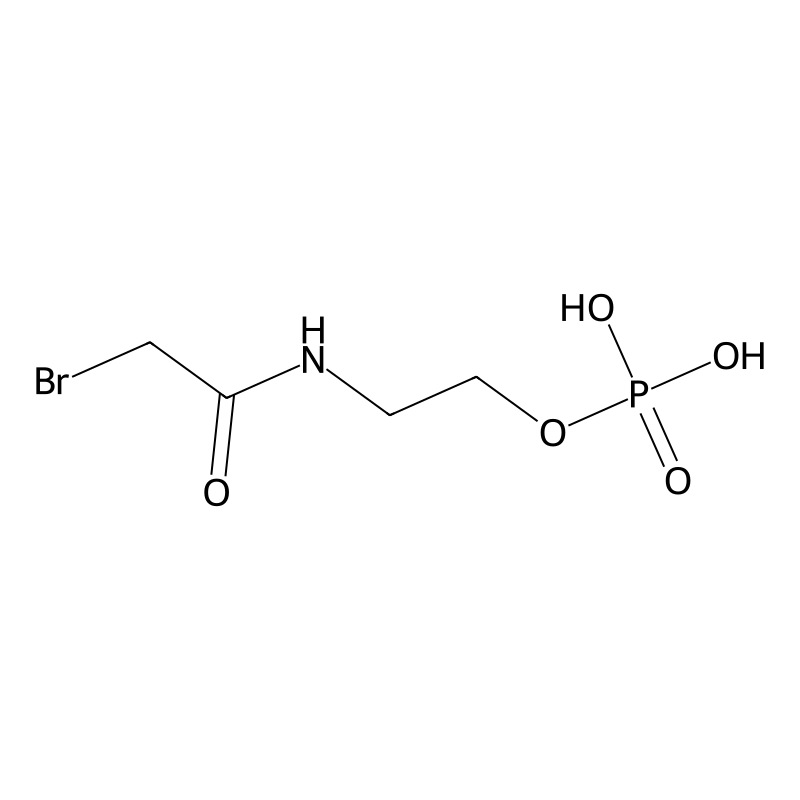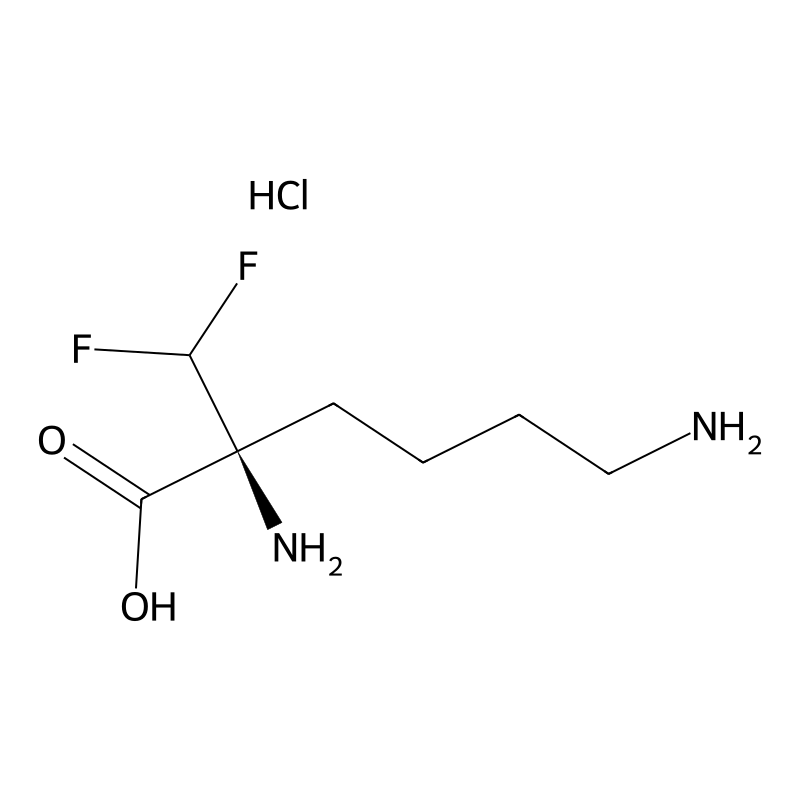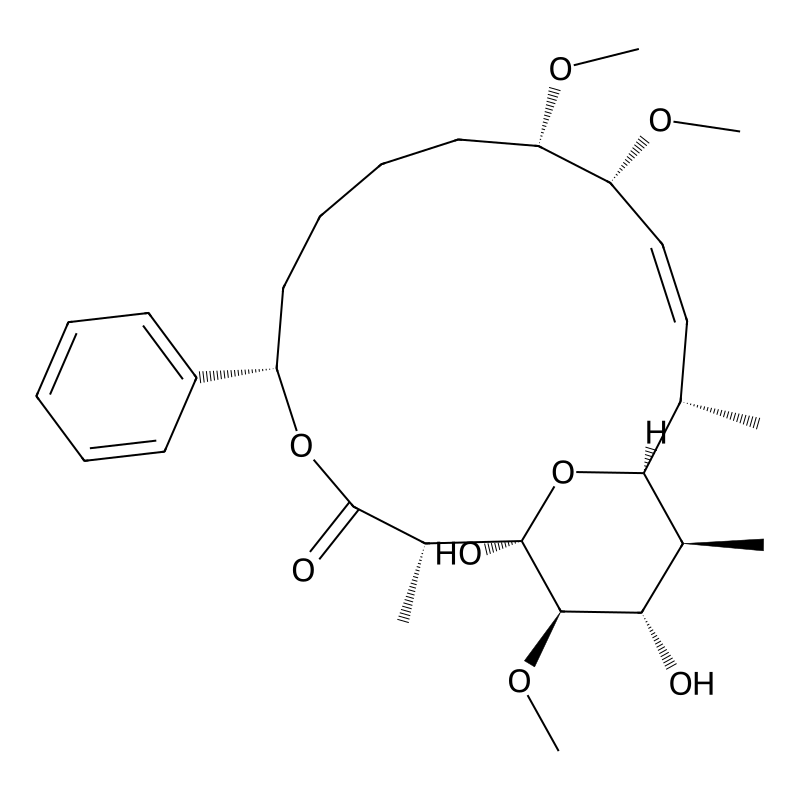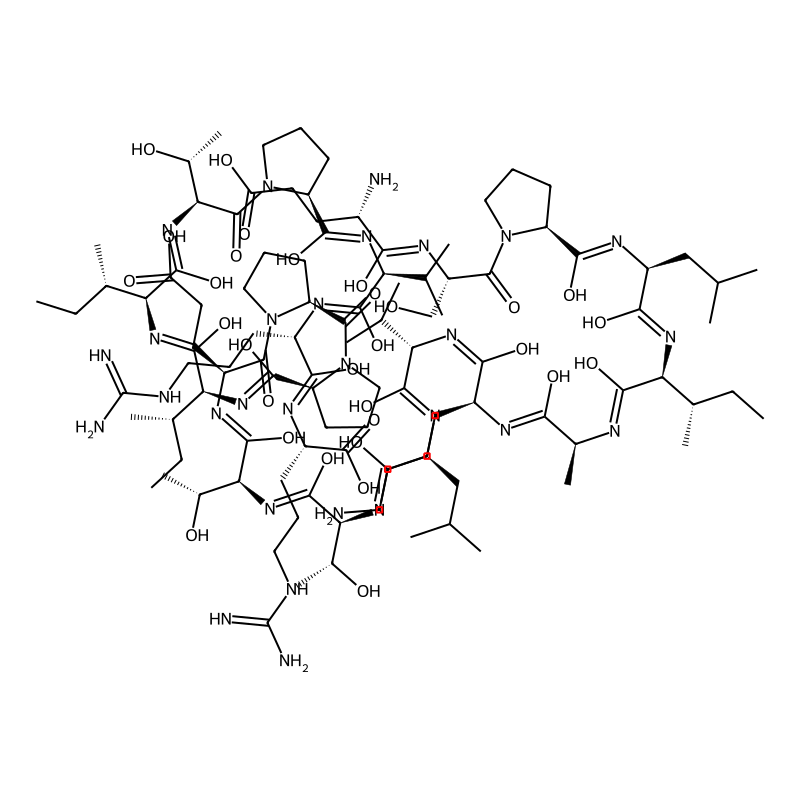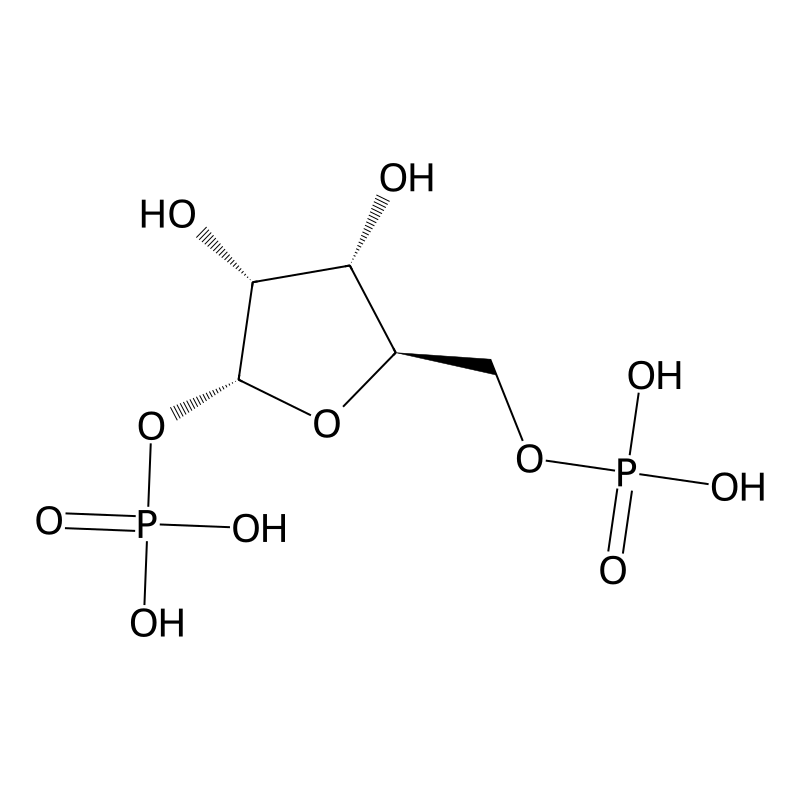3-(1-((tert-Butoxycarbonyl)amino)cyclopentyl)propanoic acid
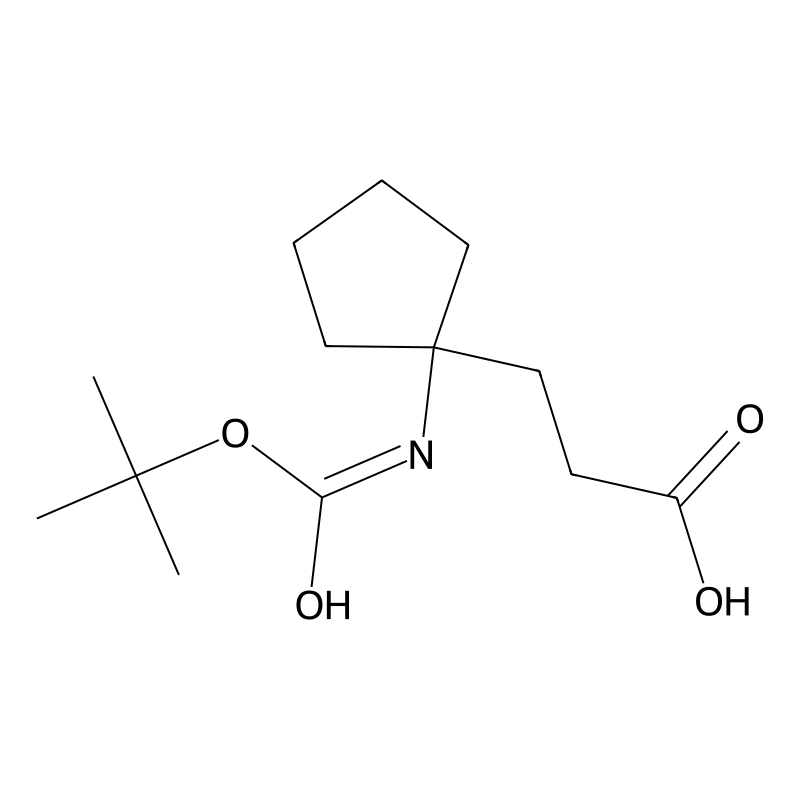
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
3-(1-((tert-Butoxycarbonyl)amino)cyclopentyl)propanoic acid, also known as N-Boc-3-cyclopentylamino-propionic acid, is an organic compound with the molecular formula C13H23NO4 and a molecular weight of approximately 257.33 g/mol. It features a cyclopentyl group attached to a propanoic acid backbone, with a tert-butoxycarbonyl protecting group on the amino nitrogen. This compound is significant in the field of medicinal chemistry and peptide synthesis due to its structural characteristics that allow for specific interactions in biological systems .
- Esterification: The carboxylic acid group can form esters with alcohols.
- Deprotection: The tert-butoxycarbonyl group can be removed under acidic or basic conditions to yield the corresponding amine.
- Coupling Reactions: It can participate in peptide bond formation through coupling with other amino acids, facilitating the synthesis of peptides and proteins .
While specific biological activity data for 3-(1-((tert-Butoxycarbonyl)amino)cyclopentyl)propanoic acid is limited, compounds with similar structures often exhibit significant biological properties. They may act as inhibitors or modulators in various biochemical pathways, making them candidates for drug development. The cyclopentyl moiety might enhance lipophilicity, potentially improving cellular uptake and bioavailability .
The synthesis of 3-(1-((tert-Butoxycarbonyl)amino)cyclopentyl)propanoic acid typically involves several steps:
- Formation of the Cyclopentylamine: Cyclopentylamine can be synthesized from cyclopentanone through reductive amination.
- Boc Protection: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base to form the Boc-protected amine.
- Carboxylic Acid Formation: The propanoic acid moiety is introduced via acylation reactions, often using acyl chlorides or anhydrides.
- Purification: The final product is purified through recrystallization or chromatography .
This compound has potential applications in:
- Medicinal Chemistry: As a building block for synthesizing peptide-based drugs.
- Biotechnology: In the development of novel therapeutic agents targeting specific diseases.
- Research: As a tool in studies focusing on amino acid derivatives and their biological effects .
Interaction studies involving 3-(1-((tert-Butoxycarbonyl)amino)cyclopentyl)propanoic acid could focus on its binding affinity to various biological targets such as enzymes or receptors. Such studies are crucial for understanding its potential therapeutic effects and mechanisms of action. Techniques like surface plasmon resonance or fluorescence polarization could be employed to assess these interactions quantitatively .
Several compounds share structural similarities with 3-(1-((tert-Butoxycarbonyl)amino)cyclopentyl)propanoic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-(1-Amino-cyclopentyl)propanoic acid | C11H19NO4 | Lacks the tert-butoxycarbonyl protecting group; more reactive. |
| (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid | C13H23NO4 | Chiral center at the second carbon; potential for different biological activity due to stereochemistry. |
| 3-(1-Amino-cyclobutyl)propanoic acid | C10H17NO4 | Smaller cyclic structure; may exhibit different pharmacokinetics and dynamics compared to cyclopentane derivative. |
The unique aspect of 3-(1-((tert-Butoxycarbonyl)amino)cyclopentyl)propanoic acid lies in its combination of a cyclopentane ring and a protected amino group, which enhances its stability and usability in synthetic applications compared to similar compounds without protective groups .
